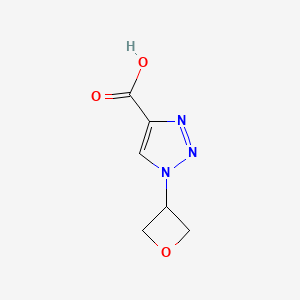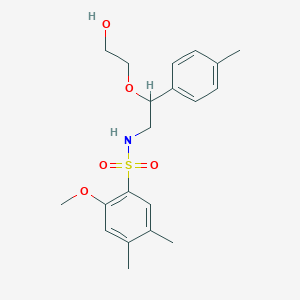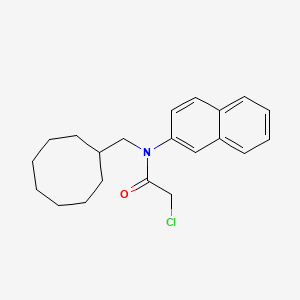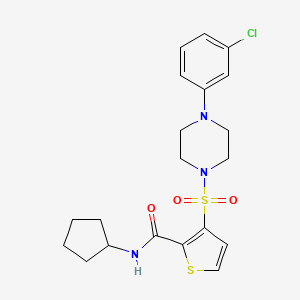
4-Piperidin-1-ylpyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WAY-643632-A est un composé chimique avec la formule moléculaire C11H14N2O2 et un poids moléculaire de 206,24 g/mol . Il est connu pour sa haute pureté, généralement ≥98% . Ce composé est utilisé dans diverses applications de recherche scientifique, en particulier dans les domaines de la chimie et de la biologie.
Méthodes De Préparation
Les voies de synthèse et les conditions de réaction pour WAY-643632-A ne sont pas largement documentées dans les sources accessibles au public. Il est généralement préparé par des techniques de synthèse organique standard impliquant les matières premières et les réactifs appropriés. Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces voies de synthèse pour une production à grande échelle, en garantissant un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
WAY-643632-A subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de recherche scientifique
WAY-643632-A est utilisé dans diverses applications de recherche scientifique, notamment :
Chimie : Il sert de composé de référence et de brique pour la synthèse de molécules plus complexes.
Industrie : Il est utilisé dans la production de produits chimiques et de réactifs de haute pureté pour divers procédés industriels.
Mécanisme d'action
Le mécanisme d'action de WAY-643632-A implique son interaction avec des cibles moléculaires et des voies spécifiques. Il est connu pour inhiber la production de collagène et l'activité de la kinase SRC . Ces interactions entraînent divers effets biochimiques, notamment la modulation des voies de signalisation cellulaire et l'inhibition d'activités enzymatiques spécifiques.
Applications De Recherche Scientifique
WAY-643632-A is used in various scientific research applications, including:
Chemistry: It serves as a reference compound and a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving the inhibition of collagen production and SRC kinase inhibition.
Industry: It is used in the production of high-purity chemicals and reagents for various industrial processes.
Mécanisme D'action
The mechanism of action of WAY-643632-A involves its interaction with specific molecular targets and pathways. It is known to inhibit collagen production and SRC kinase activity . These interactions lead to various biochemical effects, including the modulation of cellular signaling pathways and the inhibition of specific enzymatic activities.
Comparaison Avec Des Composés Similaires
WAY-643632-A peut être comparé à d'autres composés similaires, tels que :
WAY-600 : Un autre inhibiteur de la kinase SRC présentant des activités biologiques similaires.
PP2 : Un inhibiteur de la kinase SRC bien connu utilisé dans diverses études de recherche.
Dasatinib : Un inhibiteur de kinase multicible avec des applications plus larges dans la recherche sur le cancer.
WAY-643632-A est unique en raison de sa structure moléculaire spécifique et de sa haute pureté, ce qui en fait un outil précieux dans la recherche scientifique.
Propriétés
IUPAC Name |
4-piperidin-1-ylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)10-8-9(4-5-12-10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWHGCFXCHSXOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B3010942.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3010944.png)


![1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B3010947.png)

![2-(3-Azabicyclo[3.1.0]hexan-3-yl)acetic acid;hydrochloride](/img/structure/B3010950.png)


![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B3010956.png)




